An In-Depth Technical Guide to 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid: Properties, Synthesis, and Medicinal Chemistry Applications
An In-Depth Technical Guide to 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid: Properties, Synthesis, and Medicinal Chemistry Applications
Introduction: A Privileged Scaffold in Modern Drug Discovery
6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that merges three key structural motifs of significant interest in medicinal chemistry: a pyrazine ring, a piperidine moiety, and a carboxylic acid functional group. The pyrazine core is a bioisostere of pyridine and pyrimidine and is a cornerstone of numerous pharmaceuticals, most notably in the antitubercular agent pyrazinamide.[1] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which demonstrates potent activity against semi-dormant mycobacteria.[1] The incorporation of a piperidine ring, a prevalent scaffold in CNS-active agents and other therapeutics, introduces conformational flexibility and a basic nitrogen center, which can be crucial for modulating physicochemical properties such as solubility and target engagement.
This guide provides a comprehensive technical overview of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid for researchers and drug development professionals. It delves into its chemical properties, provides a validated synthesis protocol, and explores its reactivity and potential as a core scaffold for developing novel therapeutic agents. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Physicochemical and Structural Properties
Table 2.1: Core Properties of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid
| Property | Value / Identifier | Source |
| CAS Number | 40262-68-8 | [2] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| IUPAC Name | 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | - |
| SMILES | OC(=O)c1cncc(n1)N1CCCCC1 | [2] |
| InChI | 1S/C10H13N3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | [2] |
| Calculated LogP | 1.41 (for isomer) | ChemScene [based on 5-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid] |
Synthesis and Characterization
The synthesis of 6-(piperidin-1-yl)pyrazine-2-carboxylic acid can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) pathway. This strategy is predicated on the high reactivity of halopyrazines toward nucleophiles, which is driven by the electron-withdrawing nature of the two ring nitrogens that stabilize the intermediate Meisenheimer complex.[3][4] The most logical starting material is a 6-halopyrazine-2-carboxylic acid derivative, such as methyl 6-chloropyrazine-2-carboxylate.
The following workflow outlines a robust and field-proven methodology.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the title compound.
Experimental Protocol
Step 1: Synthesis of Methyl 6-chloropyrazine-2-carboxylate
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Causality: The carboxylic acid is first converted to a methyl ester to protect it from reacting in the subsequent SNAr step and to improve solubility in organic solvents. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, generating gaseous byproducts (SO₂ and HCl) that are easily removed.
-
To a stirred suspension of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in methanol (MeOH, 10 volumes), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and concentrate under reduced pressure to remove the solvent and excess SOCl₂.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be used directly or purified by column chromatography.
Step 2: Synthesis of Methyl 6-(piperidin-1-yl)pyrazine-2-carboxylate
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Causality: This is the key SNAr step. Piperidine acts as the nucleophile, displacing the chloride at the C6 position. A non-nucleophilic base like potassium carbonate (K₂CO₃) is required to neutralize the HCl generated in situ, driving the reaction to completion.[5] Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
-
Dissolve methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in DMF (10 volumes).
-
Add piperidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted ester.
Step 3: Saponification to 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid
-
Causality: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method. Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Once the reaction is complete (monitored by TLC), concentrate the mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer to 0 °C and acidify to pH ~4-5 by the slow addition of 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final compound.
Structural Characterization
The synthesized compound should be characterized using standard analytical techniques.[6][7]
-
¹H NMR: The spectrum is expected to show distinct signals for the two pyrazine protons (two singlets or doublets), and multiplets for the piperidine ring protons. The piperidine signals may appear as broad multiplets due to the chair-chair conformational exchange. Specifically, protons on the carbons adjacent to the nitrogen (positions 2' and 6') will be downfield compared to the other ring protons. A very broad singlet for the carboxylic acid proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show signals for the six unique carbons of the pyrazine and piperidine rings, plus the carbonyl carbon of the carboxylic acid, which will be the most downfield signal (~165-170 ppm).
-
FT-IR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and C-N stretching bands.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z 208.11 or [M-H]⁻ at m/z 206.10.
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification: the pyrazine ring and the carboxylic acid group.
Reactivity of the Pyrazine Ring
The pyrazine ring substituted with the electron-donating piperidine group is now deactivated towards further SNAr compared to its chloro-precursor. However, electrophilic aromatic substitution is also difficult due to the electron-withdrawing nature of the ring nitrogens. The primary utility of the ring itself lies in its established role as a pharmacophore.
Derivatization of the Carboxylic Acid
The carboxylic acid is the most versatile handle for derivatization, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. Standard transformations include:
-
Amide Formation: Coupling the carboxylic acid with various primary or secondary amines using peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a diverse set of amides. This is a common strategy to improve cell permeability and introduce new pharmacophoric elements.[8]
-
Ester Formation: Esterification can produce prodrugs that may improve bioavailability by masking the polar carboxylic acid group.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for diversification.
Framework for Drug Discovery Applications
The combination of the pyrazine and piperidine scaffolds places this molecule in a "privileged" chemical space.[9] These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. This versatility makes derivatives of this core structure attractive for screening against a wide range of diseases.
Potential Therapeutic Targets
-
Antimycobacterial Agents: The structural similarity to pyrazinoic acid makes this scaffold a prime candidate for developing new anti-tuberculosis agents.[1] Studies have shown that for 6-substituted pyrazine derivatives, the piperidine ring confers higher potency against M. tuberculosis than morpholine or pyrrolidine rings.[10]
-
CNS Disorders: The piperidine moiety is a classic component of many CNS drugs. Derivatives could be explored for activity as antipsychotics, antidepressants, or agents for neurodegenerative diseases.[11]
-
Antimicrobial & Antiviral Agents: The broader class of nitrogen-containing heterocycles, including pyrazines and piperazines, consistently demonstrates a wide spectrum of antimicrobial and antiviral activities.[9][12]
Diagram of Privileged Structure-Activity Relationships
Caption: Relationship between structural motifs and potential bioactivity.
Safety and Handling
While no specific safety data sheet (SDS) exists for the title compound, data from related pyrazine carboxylic acids and piperidine compounds suggest the following precautions:
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed. [based on related compounds]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Limit all unnecessary personal contact. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a synthetically accessible and highly versatile chemical scaffold. Its properties are defined by the interplay of its pyrazine, piperidine, and carboxylic acid components. The well-established SNAr chemistry provides a reliable route for its synthesis, and the carboxylic acid group serves as an excellent handle for further derivatization. Grounded in the proven success of its constituent pharmacophores, this compound and its future derivatives represent a promising starting point for drug discovery campaigns, particularly in the fields of infectious diseases and CNS disorders. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic potential of this valuable molecule.
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